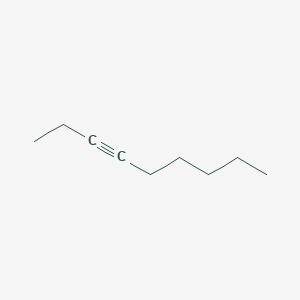

3-Nonyne

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

non-3-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16/c1-3-5-7-9-8-6-4-2/h3-5,7,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRRDSRCWRHKEKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC#CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60174014 | |

| Record name | 3-Nonyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [TCI America MSDS] | |

| Record name | 3-Nonyne | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9661 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

20184-89-8 | |

| Record name | 3-Nonyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020184898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nonyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Nonyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 3-Nonyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core chemical and physical properties of 3-Nonyne (CAS No. 20184-89-8), an internal alkyne of interest in organic synthesis and materials science. This document collates essential quantitative data, details the experimental methodologies for their determination, and presents a visualization of the compound's reactivity. The information is intended to support researchers, scientists, and professionals in drug development in their understanding and utilization of this chemical compound.

Chemical and Physical Properties of this compound

This compound, also known as ethylpentylacetylene, is a nine-carbon internal alkyne with the molecular formula C₉H₁₆.[1] Its structure features a carbon-carbon triple bond at the third carbon position. This unsaturated hydrocarbon is a clear, colorless liquid at room temperature.[2] The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Unit |

| Molecular Formula | C₉H₁₆ | - |

| Molecular Weight | 124.22 | g/mol |

| CAS Number | 20184-89-8 | - |

| Density | 0.762 - 0.774 | g/cm³ |

| Boiling Point | 156 - 157.1 | °C at 760 mmHg |

| Melting Point | ~ -49.99 (estimate) | °C |

| Flash Point | 37.6 | °C |

| Vapor Pressure | 3.65 | mmHg at 25°C |

| Refractive Index | 1.428 - 1.434 | - |

| Solubility | Insoluble in water, soluble in organic solvents. | - |

| Enthalpy of Hydrogenation | -270.7 ± 1.4 | kJ/mol |

Experimental Protocols for Property Determination

The accurate determination of the physicochemical properties of this compound is crucial for its application in research and development. The following sections detail the standard experimental methodologies for measuring the key properties listed above.

Boiling Point Determination

The boiling point of a liquid hydrocarbon like this compound is typically determined using gas chromatography, following a standardized method such as ASTM D5399 or ASTM D2887.[3][4]

Methodology: Gas Chromatography (Simulated Distillation)

-

Instrument Setup: A gas chromatograph equipped with a capillary column and a flame ionization detector (FID) is used. The column temperature is programmed to increase at a controlled rate.

-

Calibration: The system is calibrated using a mixture of n-alkanes with known boiling points. This creates a correlation between the retention time of a compound and its boiling point.

-

Sample Analysis: A small, precise volume of the this compound sample is injected into the gas chromatograph. As the sample travels through the column, its components are separated based on their boiling points.

-

Data Interpretation: The retention time of the this compound peak is recorded. By comparing this retention time to the calibration curve, the boiling point of this compound is determined.

Density Determination

The density of liquid hydrocarbons is accurately measured using a digital density meter, following a procedure outlined in ASTM D4052.[5][6][7][8][9]

Methodology: Oscillating U-Tube Digital Density Meter (ASTM D4052)

-

Apparatus: A digital density meter containing a U-shaped oscillating tube. The instrument measures the oscillation period of the tube.

-

Calibration: The instrument is calibrated using two reference standards of known density, typically dry air and distilled water.

-

Sample Introduction: A small volume of the this compound sample is injected into the thermostated U-tube.

-

Measurement: The instrument induces the U-tube to oscillate. The oscillation period of the tube filled with the sample is measured. This period is directly related to the density of the sample. The instrument's software then calculates and displays the density.

Melting Point Determination

For organic compounds that are solid at or near room temperature, the melting point is a key indicator of purity. While this compound is a liquid at room temperature, the general methodology for determining the melting point of organic compounds is the capillary method.[10][11][12][13][14][15][16][17][18]

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered solid organic compound is packed into a thin-walled capillary tube, sealed at one end.

-

Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block or a liquid bath and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range is reported as the melting point.

Refractive Index Determination

The refractive index of a liquid is a measure of how much light bends as it passes through the substance. It is a fundamental physical property used for identification and quality control. The standard method for liquid hydrocarbons is ASTM D1218, often employing an Abbe refractometer.[19][20][21][22][23][24][25][26][27][28]

Methodology: Abbe Refractometer (ASTM D1218)

-

Instrument Setup: An Abbe refractometer is used, which consists of a light source, a prism assembly, and a telescope. The prisms are temperature-controlled.

-

Calibration: The instrument is calibrated using a standard of known refractive index, such as distilled water.

-

Sample Application: A few drops of the this compound sample are placed on the surface of the measuring prism.

-

Measurement: Light is passed through the sample and the prism. The user adjusts the instrument to bring a dividing line between light and dark fields into the crosshairs of the eyepiece. The refractive index is then read directly from a scale or digital display.

Reactivity and Synthesis of this compound

As an internal alkyne, this compound exhibits reactivity characteristic of the carbon-carbon triple bond. The primary reactions are additions across the triple bond.[29][30]

Reactivity Profile

The following diagram illustrates the principal addition reactions that this compound can undergo.

Caption: Reactivity of this compound, an internal alkyne.

-

Hydrogenation: this compound can be reduced to the corresponding alkane (nonane) or selectively to a cis- or trans-alkene depending on the catalyst used.[30]

-

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the triple bond can yield a dihaloalkene or a tetrahaloalkane.[31]

-

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) follows Markovnikov's rule and can produce a geminal dihalide.[31][32]

-

Hydration: In the presence of an acid and a mercury(II) salt catalyst, water adds across the triple bond to form an enol, which tautomerizes to a ketone.[29][30]

Synthesis Workflow

A common method for the synthesis of alkynes is the dehydrohalogenation of a vicinal or geminal dihalide. The following diagram illustrates a conceptual workflow for the synthesis of this compound.

Caption: Synthesis of this compound via dehydrohalogenation.

This reaction involves the elimination of two equivalents of a hydrogen halide from a dihaloalkane using a strong base, such as sodium amide (NaNH₂), to form the carbon-carbon triple bond.

Safety and Handling

This compound is a flammable liquid and vapor.[2][33] It may be fatal if swallowed and enters airways.[2][33] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. It should be stored in a well-ventilated place and kept away from heat, sparks, open flames, and other ignition sources.[2] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Applications

Due to its reactivity, this compound serves as a valuable intermediate in organic synthesis.[34] It can be used as a building block for the creation of more complex molecules in the development of new materials and potentially in the synthesis of pharmaceutical compounds. Its well-characterized enthalpy of hydrogenation also makes it a useful compound for studying the kinetics of alkyne reduction.[34]

Conclusion

This technical guide has provided a detailed summary of the key chemical and physical properties of this compound, along with the standard experimental methodologies for their determination. The visualization of its reactivity and synthesis offers a clear understanding of its chemical behavior. This comprehensive information serves as a valuable resource for researchers, scientists, and professionals in drug development, facilitating the safe and effective use of this compound in their work.

References

- 1. scbt.com [scbt.com]

- 2. Page loading... [guidechem.com]

- 3. store.astm.org [store.astm.org]

- 4. ASTM D2887 - Standard Test Method for Boiling Range Distribution of Petroleum Fractions by Gas Chromatography - Savant Labs [savantlab.com]

- 5. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 6. ASTM D4052 - eralytics [eralytics.com]

- 7. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

- 8. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]

- 9. store.astm.org [store.astm.org]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. westlab.com [westlab.com]

- 12. jk-sci.com [jk-sci.com]

- 13. thinksrs.com [thinksrs.com]

- 14. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 15. byjus.com [byjus.com]

- 16. SSERC | Melting point determination [sserc.org.uk]

- 17. pennwest.edu [pennwest.edu]

- 18. youtube.com [youtube.com]

- 19. store.astm.org [store.astm.org]

- 20. petrolube.com [petrolube.com]

- 21. standards.iteh.ai [standards.iteh.ai]

- 22. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 23. matestlabs.com [matestlabs.com]

- 24. scribd.com [scribd.com]

- 25. wp.optics.arizona.edu [wp.optics.arizona.edu]

- 26. Determination of the refractive index - Homepage WEE-Solve GmbH [wee-solve.de]

- 27. macro.lsu.edu [macro.lsu.edu]

- 28. hinotek.com [hinotek.com]

- 29. organicchemistrytutor.com [organicchemistrytutor.com]

- 30. Alkyne Functional Group & Reactions | Overview & Examples - Lesson | Study.com [study.com]

- 31. chem.libretexts.org [chem.libretexts.org]

- 32. chem.libretexts.org [chem.libretexts.org]

- 33. This compound | C9H16 | CID 140649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 34. This compound | 20184-89-8 | Benchchem [benchchem.com]

An In-depth Technical Guide to 3-Nonyne

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Nonyne (non-3-yne), an internal alkyne of significant interest in various fields of chemical research and development. It details its chemical and physical properties, common synthetic protocols, and key reactions, with a focus on applications relevant to organic synthesis and materials science.

IUPAC Name, Structure, and Identifiers

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is non-3-yne .[1][2] This name indicates a nine-carbon aliphatic chain with a carbon-carbon triple bond located at the third carbon position.[1] As an internal alkyne, the triple bond is not at the end of the carbon chain.

The linear structure of this compound is characterized by sp-hybridized carbons at the C3 and C4 positions, forming the triple bond.

Physicochemical and Spectroscopic Data

This compound is a clear, colorless liquid under standard conditions.[2] Its physical and chemical properties are summarized in the table below. This data is critical for designing experimental setups, purification procedures, and safety protocols.

| Property | Value | Source(s) |

| Molecular Weight | 124.22 g/mol | [1][2][7] |

| Density | 0.8 ± 0.1 g/cm³ | [8] |

| Boiling Point | 156.9 ± 3.0 °C at 760 mmHg | [3][8] |

| Melting Point | -49.99 °C (estimate) | [3] |

| Flash Point | 37.6 °C (100.0 °F) | [3][8][9] |

| Vapor Pressure | 3.6 ± 0.1 mmHg at 25°C | [3][8] |

| Water Solubility | 9.855 mg/L at 25 °C (estimate) | [9] |

| LogP (Octanol/Water) | 2.980 to 4.12 | [3][7][8] |

| Refractive Index | 1.434 | [3][8] |

| Enthalpy of Hydrogenation | -270.7 ± 1.4 kJ/mol (to Nonane in hexane) | [1] |

| Ionization Energy | 9.20 ± 0.02 eV | [7] |

Experimental Protocols

The reactivity of the alkyne functional group makes this compound a valuable intermediate in organic synthesis.

A common laboratory-scale synthesis of alkynes like this compound involves the double dehydrohalogenation of a vicinal or geminal dihalide. This elimination reaction is typically carried out using a strong base.

Protocol:

-

Reactant Preparation: A suitable precursor, such as 3,4-dibromononane or 3,3-dibromononane, is dissolved in an appropriate inert solvent (e.g., liquid ammonia, THF, or DMSO).

-

Base Addition: A strong base, such as sodium amide (NaNH₂) or potassium hydroxide (KOH), is slowly added to the reaction mixture, typically at reduced temperatures to control the reaction rate.[1] Two or more equivalents of the base are required to eliminate two molecules of hydrogen halide (HX).

-

Reaction: The mixture is stirred and allowed to warm to room temperature or heated gently to drive the reaction to completion. The strong base abstracts protons from the carbon atoms adjacent to the halogens, leading to a stepwise elimination of HX and the formation of the carbon-carbon triple bond.

-

Workup and Purification: Upon completion, the reaction is quenched, typically with water or an aqueous acid. The organic product is then extracted into an organic solvent (e.g., diethyl ether or hexane). The organic layer is washed, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude this compound is then purified, commonly by fractional distillation.

Caption: Workflow of this compound synthesis via double dehydrohalogenation.

This compound can be fully saturated to its corresponding alkane, nonane, through catalytic hydrogenation. This reaction is highly exothermic.

Protocol:

-

Catalyst Setup: A catalytic amount of a hydrogenation catalyst (e.g., Palladium on carbon (Pd/C) or Platinum(IV) oxide) is placed in a reaction vessel.

-

Solvent and Substrate: this compound is dissolved in a suitable solvent, such as ethanol or hexane.

-

Hydrogenation: The vessel is purged and then filled with hydrogen gas (H₂), often at a pressure greater than atmospheric. The reaction mixture is agitated vigorously to ensure efficient mixing of the gas, liquid, and solid catalyst phases.

-

Monitoring and Completion: The reaction progress is monitored by the uptake of hydrogen. The reaction is complete when two molar equivalents of H₂ have been consumed.

-

Workup: The catalyst is removed by filtration (e.g., through Celite), and the solvent is evaporated to yield nonane.[10]

Chemical Reactivity and Applications

The electron-rich carbon-carbon triple bond is the center of this compound's reactivity, making it a substrate for various electrophilic addition reactions.[1]

-

Electrophilic Addition: It readily undergoes addition reactions with halogens (Br₂, Cl₂), hydrogen halides (HBr, HCl), and water (hydration).

-

Reduction: As described, it can be fully reduced to nonane or partially reduced to (Z)-3-nonene using specific catalysts like Lindlar's catalyst, which is crucial for stereoselective synthesis.

-

Cycloaddition Reactions: The alkyne functionality can participate in cycloaddition reactions, such as Diels-Alder reactions (as a dienophile) or click chemistry, which has applications in bioorthogonal chemistry for labeling biomolecules.[1]

-

Organic Synthesis: this compound serves as a building block for constructing more complex molecular skeletons.[1][3] Its reactivity allows for the introduction of a nine-carbon chain into larger molecules, which is a valuable strategy in the synthesis of natural products and pharmaceutical agents.

Safety and Handling

This compound is a flammable liquid and vapor.[2] It may also be fatal if swallowed and enters the airways, posing an aspiration hazard.[2] Standard laboratory safety precautions, including the use of personal protective equipment (goggles, gloves, lab coat) and working in a well-ventilated fume hood, are mandatory. It should be stored away from heat, sparks, and open flames.

References

- 1. This compound | 20184-89-8 | Benchchem [benchchem.com]

- 2. This compound | C9H16 | CID 140649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound [webbook.nist.gov]

- 5. scbt.com [scbt.com]

- 6. PubChemLite - this compound (C9H16) [pubchemlite.lcsb.uni.lu]

- 7. This compound (CAS 20184-89-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. This compound | CAS#:20184-89-8 | Chemsrc [chemsrc.com]

- 9. This compound, 20184-89-8 [thegoodscentscompany.com]

- 10. Nonane | C9H20 | CID 8141 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Data of 3-Nonyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Nonyne, a nine-carbon internal alkyne. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for its identification and characterization in research and drug development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-1 (CH₃) | ~ 0.9 | Triplet | ~ 7.0 |

| H-2 (CH₂) | ~ 2.14 | Triplet | ~ 7.0 |

| H-5 (CH₂) | ~ 2.14 | Triplet | ~ 7.0 |

| H-6, H-7, H-8 (CH₂) | ~ 1.4 - 1.5 | Multiplet | |

| H-9 (CH₃) | ~ 0.9 | Triplet | ~ 7.0 |

Note: Predicted values based on typical chemical shifts for similar functional groups.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (ppm) |

| C-1 | ~ 13.6 |

| C-2 | ~ 22.5 |

| C-3 | ~ 80.0 |

| C-4 | ~ 80.0 |

| C-5 | ~ 19.2 |

| C-6 | ~ 31.4 |

| C-7 | ~ 22.2 |

| C-8 | ~ 31.4 |

| C-9 | ~ 14.0 |

Note: Predicted values based on typical chemical shifts for alkynes and alkyl chains.

Table 3: IR Spectroscopic Data for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

| 2958, 2932, 2873 | Strong | C-H (sp³) stretching |

| ~ 2200 - 2300 | Weak to Medium | C≡C stretching (Internal Alkyne) |

| 1466 | Medium | C-H bending |

Note: The C≡C stretch for internal alkynes can be weak or absent if the molecule is symmetrical.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 124 | [M]⁺ | Molecular Ion |

| 95 | High | [M - C₂H₅]⁺ |

| 67 | Base Peak | [C₅H₇]⁺ |

| 41 | High | [C₃H₅]⁺ |

Note: Fragmentation data is based on typical alkyne fragmentation patterns and publicly available data.[1]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

2.1 NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-1.0 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., Bruker, JEOL, Varian) operating at a frequency of 300 MHz or higher for ¹H NMR is utilized.

-

¹H NMR Acquisition:

-

The spectrometer is tuned to the proton frequency.

-

A standard single-pulse experiment is performed.

-

Key parameters include a 90° pulse width, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.

-

Typically, 8 to 16 scans are acquired to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

The spectrometer is tuned to the carbon-13 frequency.

-

A proton-decoupled experiment is typically performed to simplify the spectrum and enhance signal-to-noise.

-

A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of ¹³C.

-

A wider spectral width is used compared to ¹H NMR.

-

-

Data Processing: The raw free induction decay (FID) signal is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the internal standard (TMS).

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation: For a neat liquid sample like this compound, a thin film is prepared between two salt plates (e.g., NaCl or KBr). A drop of the liquid is placed on one plate, and the second plate is carefully placed on top to spread the liquid evenly.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the clean, empty salt plates is recorded.

-

The prepared sample is placed in the spectrometer's sample holder.

-

The sample spectrum is recorded, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

2.3 Mass Spectrometry (MS)

-

Sample Introduction: A small amount of the this compound sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: Electron Ionization (EI) is a common method for volatile compounds like this compound. The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value.

-

Data Processing: The data is presented as a mass spectrum, which is a plot of relative intensity versus m/z. The molecular ion peak ([M]⁺) corresponds to the molecular weight of the compound, and the other peaks represent fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

Thermodynamic Properties of 3-Nonyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core thermodynamic properties of 3-Nonyne (CAS 20184-89-8). The information presented herein is compiled from critically evaluated data, primarily from the National Institute of Standards and Technology (NIST) and the Thermodynamics Research Center (TRC). This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who require accurate thermodynamic data for modeling, process design, and safety assessments.

Core Thermodynamic Data

The following tables summarize the key thermodynamic properties of this compound in its liquid and ideal gas phases. These values are essential for understanding the behavior of this compound under various conditions.

Table 1: Enthalpy, Entropy, and Heat Capacity

| Property | Value | Units | Phase | Reference |

| Standard Molar Enthalpy of Formation (ΔfH°gas) | 42.0 ± 2.5 | kJ/mol | Ideal Gas | [1] |

| Standard Molar Entropy (S°) | 468.93 | J/mol·K | Ideal Gas (298.15 K, 1 bar) | [2] |

| Molar Heat Capacity at Constant Pressure (Cp) | 194.23 | J/mol·K | Ideal Gas (298.15 K, 1 bar) | [2] |

| Molar Heat Capacity at Saturation Pressure (Csat) | 225.8 | J/mol·K | Liquid (298.15 K) | [2] |

| Enthalpy of Vaporization (ΔvapH) | 46.9 | kJ/mol | at 298.15 K | [2] |

Table 2: Phase Transition Properties

| Property | Value | Units | Reference |

| Normal Boiling Point | 424.9 K | K | [2] |

| Critical Temperature (Tc) | 605 K | K | [2] |

| Critical Pressure (Pc) | 2.8 MPa | MPa | [2] |

| Critical Density (ρc) | 230 kg/m ³ | kg/m ³ | [2] |

Table 3: Vapor Pressure

| Temperature (K) | Pressure (kPa) |

| 298.15 | 0.835 |

| 320 | 2.23 |

| 340 | 5.09 |

| 360 | 10.5 |

| 380 | 20.0 |

| 400 | 35.5 |

| 424.9 | 101.3 (Normal Boiling Point) |

Data extrapolated from NIST/TRC Web Thermo Tables.[2]

Table 4: Liquid and Gas Properties

| Property | Temperature (K) | Value | Units | Phase | Reference |

| Density | 298.15 | 754.1 kg/m ³ | kg/m ³ | Liquid | [2] |

| Viscosity | 298.15 | 0.00052 Pa·s | Pa·s | Liquid | [2] |

| Thermal Conductivity | 298.15 | 0.12 W/(m·K) | W/(m·K) | Liquid | [2] |

| Thermal Conductivity | 430 | 0.016 W/(m·K) | W/(m·K) | Gas | [2] |

Experimental Protocols

The thermodynamic data presented in this guide are derived from various experimental techniques. The following sections provide an overview of the methodologies commonly employed for the determination of key thermodynamic properties of organic compounds like this compound.

Determination of Enthalpy of Formation

The standard enthalpy of formation of this compound was determined by Rogers, Dagdagan, and Allinger (1979) through the measurement of its enthalpy of hydrogenation.[1][3]

Experimental Workflow: Enthalpy of Formation from Hydrogenation

Caption: Workflow for determining the gas-phase enthalpy of formation of this compound.

The experimental procedure involves the catalytic hydrogenation of this compound to n-Nonane in a solution calorimeter. The heat evolved during this reaction is measured directly. By applying Hess's Law, the enthalpy of formation of liquid this compound can be calculated using the known enthalpy of formation of the product, n-Nonane. The gas-phase enthalpy of formation is then derived by correcting for the enthalpy of vaporization of this compound.

Heat Capacity Measurement

The heat capacity of organic liquids is typically measured using adiabatic calorimetry.

Experimental Workflow: Adiabatic Calorimetry for Heat Capacity

References

Commercial Availability and Technical Guide for 3-Nonyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the commercial availability, suppliers, and key physicochemical properties of 3-Nonyne (CAS No. 20184-89-8). Additionally, it outlines detailed experimental protocols for its synthesis and potential applications in organic synthesis, catering to the needs of researchers and professionals in drug development and chemical sciences.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, ranging from large multinational corporations to smaller specialized laboratories. The compound is typically offered in various purities and quantities to suit diverse research and development needs. Below is a summary of prominent suppliers and their typical product specifications.

Table 1: Commercial Suppliers of this compound

| Supplier | Purity | Available Quantities | Notes |

| TCI America | >98.0% (GC)[1][2] | 5 mL, 25 mL | Also available through distributors like Fisher Scientific.[3] |

| Santa Cruz Biotechnology | Research Grade | Inquire for details | For research use only.[4] |

| LabSolutions | 98.0% (GC)[5] | 1 mL | Price provided for reference, formal quote required.[5] |

| ChemicalBook | Various | Various | Platform lists multiple suppliers primarily from Asia.[6] |

| BenchChem | Research Grade | Inquire for details | For research use only, not for human or veterinary use.[7] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and application in experimental work. The following table summarizes key data points compiled from various supplier and database sources.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 20184-89-8 | [1][4][5][6] |

| Molecular Formula | C₉H₁₆ | [1][4][5] |

| Molecular Weight | 124.23 g/mol | [1][4][5] |

| Appearance | Colorless to almost colorless clear liquid | [1][2] |

| Boiling Point | 156 °C | [2][6] |

| Density | 0.762 g/cm³ | [6] |

| Refractive Index | 1.4280 to 1.4320 | [6] |

| Purity (typical) | >98.0% (GC) | [1][2][5] |

| Synonyms | Amylethylacetylene, Ethylpentylacetylene | [1][5][6] |

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and application of this compound. Below are representative protocols for its synthesis via alkylation of a terminal alkyne and a general procedure for its use in a 1,3-dipolar cycloaddition reaction.

Synthesis of this compound via Alkylation of 1-Heptyne

This protocol is adapted from established procedures for the alkylation of terminal alkynes and provides a reliable method for the laboratory-scale synthesis of this compound.

Reaction Scheme:

Materials:

-

1-Heptyne

-

n-Butyllithium (n-BuLi) in hexanes

-

Ethyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for anhydrous reactions (e.g., round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser, and a nitrogen inlet is assembled. The system is flushed with dry nitrogen to ensure an inert atmosphere.

-

Deprotonation: Anhydrous THF is added to the flask, followed by 1-heptyne. The solution is cooled to 0 °C in an ice bath.

-

A solution of n-butyllithium in hexanes is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. The reaction mixture is stirred for an additional hour at this temperature to ensure complete formation of the lithium acetylide.

-

Alkylation: Ethyl bromide is added dropwise to the reaction mixture at 0 °C. After the addition is complete, the ice bath is removed, and the reaction is allowed to warm to room temperature and stirred overnight.

-

Workup: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by fractional distillation to yield pure this compound.

[3+2] Cycloaddition Reaction with this compound: A Representative Protocol

This protocol outlines a general procedure for the 1,3-dipolar cycloaddition of an in-situ generated nitrile imine with this compound to form a pyrazole derivative. This reaction highlights a potential application of this compound in the synthesis of heterocyclic compounds.

Reaction Scheme:

Materials:

-

A suitable hydrazonoyl chloride (e.g., N-phenyl-2-oxopropanehydrazonoyl chloride)

-

This compound

-

Triethylamine (Et₃N)

-

Anhydrous toluene

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: A round-bottom flask is charged with the hydrazonoyl chloride, this compound, and anhydrous toluene under a nitrogen atmosphere.

-

Dipole Generation and Cycloaddition: Triethylamine is added to the stirred solution. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Workup: The reaction mixture is cooled to room temperature, and the triethylammonium chloride salt is removed by filtration.

-

The filtrate is concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired pyrazole derivative.

Visualizations

The following diagrams, generated using Graphviz, illustrate key logical relationships relevant to the procurement and synthesis of this compound.

Caption: Supplier landscape for this compound.

Caption: Synthesis workflow for this compound.

References

A Comprehensive Technical Guide to the Safety, Handling, and Hazards of 3-Nonyne

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety, handling, and potential hazards associated with 3-Nonyne (CAS No. 20184-89-8). The information is intended to equip laboratory personnel with the knowledge necessary to handle this chemical responsibly and mitigate risks.

Chemical and Physical Properties

This compound is a colorless, flammable liquid with the molecular formula C₉H₁₆.[1][2][3] It is an internal alkyne, characterized by a carbon-carbon triple bond at the third carbon position.[1] This unsaturated nature makes it a reactive compound, particularly in addition reactions.[1][4] It is widely used in organic synthesis.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 124.22 g/mol | [2][5][6] |

| Boiling Point | 156.9 ± 3.0 °C at 760 mmHg | [7] |

| Flash Point | 37.6 ± 11.2 °C | [3][7] |

| Density | 0.8 ± 0.1 g/cm³ | [7] |

| Vapor Pressure | 3.6 ± 0.1 mmHg at 25°C | [7] |

| Water Solubility | Insoluble (estimated 9.855 mg/L at 25°C) | [8] |

| logP (Octanol/Water Partition Coefficient) | 4.12 | [7] |

Hazard Identification and Classification

This compound is classified as a flammable liquid and an aspiration hazard.[2][9] It may also cause skin and eye irritation.[2][10] Inhalation of vapors may lead to acute solvent syndrome, and it is considered a potential neurotoxin.[2]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor[2][9][11] |

| Aspiration Hazard | 1 | H304: May be fatal if swallowed and enters airways[2][9][11] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[10] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[10] |

Hazard Pictograms:

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A thorough hazard assessment should be conducted to determine the necessary PPE for any procedure involving this compound.[12] The following table outlines recommended PPE.

Table 3: Recommended Personal Protective Equipment for Handling this compound

| Body Part | PPE Type | Specifications & Standards |

| Eyes/Face | Safety Goggles & Face Shield | Chemical splash goggles are required. For tasks with a high splash potential, a face shield should be worn in addition to goggles. All eye and face protection should meet ANSI Z87.1 standards.[13] |

| Hands | Chemical-Resistant Gloves | Nitrile gloves are suitable for incidental contact. For prolonged handling, heavier duty gloves may be necessary. Always check the glove manufacturer's resistance guide for specific chemicals.[13] |

| Body | Laboratory Coat | A fire-resistant lab coat is recommended. Ensure the coat is fully buttoned to provide maximum skin coverage.[13] |

| Feet | Closed-Toe Shoes | Shoes should be made of a non-porous material and cover the entire foot to protect against spills and falling objects.[13] |

| Respiratory | Respirator (if necessary) | Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors. If engineering controls are not sufficient, a respirator may be required.[13] |

Handling Procedures

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[10][13]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[9][11] Use non-sparking tools and take precautionary measures against static discharge.[9][11]

-

Grounding: When transferring large quantities, ensure containers are properly grounded and bonded to prevent static electricity buildup.[9][13]

-

Pouring: Pour slowly and carefully to avoid splashing. Use a funnel when transferring between containers.[13]

Storage

-

Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[10][13]

Emergency Procedures

First Aid Measures

Table 4: First Aid Measures for this compound Exposure

| Exposure Route | First Aid Procedure |

| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[9][13] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[10][13] |

| Ingestion | Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[9][10][11] |

| Inhalation | Move person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. |

Fire Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[10] For large fires, water spray or fog may be used.

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air.[2][9]

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective clothing.

Disposal Considerations

Waste this compound must be handled as hazardous waste. Follow all federal, state, and local regulations for the disposal of flammable liquid organic waste.

-

Waste Identification: Label waste containers clearly as "Hazardous Waste - Flammable Liquid - this compound".

-

Segregation: Do not mix with other types of waste.

-

Storage: Store waste in a designated, well-ventilated, and secure area away from ignition sources.[13]

-

Disposal: Arrange for disposal by a licensed hazardous waste disposal company.

Experimental Protocols

General Protocol for Handling this compound in a Laboratory Setting

-

Pre-Experiment Hazard Assessment:

-

Review the Safety Data Sheet (SDS) for this compound and any other chemicals to be used.

-

Identify all potential hazards associated with the planned experiment.

-

Determine the necessary engineering controls (e.g., fume hood), administrative controls, and personal protective equipment (PPE).

-

Locate and ensure the functionality of all safety equipment, including eyewash stations, safety showers, and fire extinguishers.

-

-

Preparation of the Work Area:

-

Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.

-

Remove all potential ignition sources from the work area.

-

Set up all necessary apparatus, ensuring it is clean, dry, and properly assembled.

-

If transferring significant quantities, ensure grounding and bonding equipment is correctly in place.

-

-

Donning Personal Protective Equipment (PPE):

-

Put on a fire-resistant lab coat, ensuring it is fully buttoned.

-

Wear appropriate chemical-resistant gloves (e.g., nitrile for incidental contact).

-

Wear chemical splash goggles. If a significant splash hazard exists, also wear a face shield.

-

Ensure closed-toe shoes are worn.

-

-

Handling and Dispensing this compound:

-

Perform all manipulations of this compound inside the chemical fume hood.

-

Carefully open the container, pointing the opening away from your face.

-

Use a clean, dry pipette or syringe to transfer the required amount of liquid.

-

Dispense the liquid slowly and carefully to avoid splashing.

-

Immediately and securely close the this compound container after dispensing.

-

-

During the Experiment:

-

Continuously monitor the reaction for any signs of unexpected changes (e.g., rapid temperature or pressure increase).

-

Maintain the fume hood sash at the lowest practical height.

-

-

Post-Experiment Procedures:

-

Quench any reactive materials safely according to established laboratory procedures.

-

Transfer all waste, including contaminated consumables, into a properly labeled hazardous waste container.

-

Clean all glassware and equipment thoroughly.

-

Clean the work area within the fume hood.

-

-

Doffing Personal Protective Equipment (PPE):

-

Remove gloves using the proper technique to avoid skin contamination.

-

Remove the lab coat.

-

Remove eye and face protection.

-

Wash hands thoroughly with soap and water.

-

Visualizations

The following diagrams illustrate key safety and hazard information for this compound.

Caption: A workflow for the safe handling of this compound in a laboratory setting.

Caption: Potential hazards of this compound and corresponding mitigation strategies.

References

- 1. This compound | 20184-89-8 | Benchchem [benchchem.com]

- 2. This compound | C9H16 | CID 140649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. Combustion Chemistry of Unsaturated Hydrocarbons Mixed with NOx: A Review with a Focus on Their Interactions | MDPI [mdpi.com]

- 5. This compound (CAS 20184-89-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound | CAS#:20184-89-8 | Chemsrc [chemsrc.com]

- 8. This compound, 20184-89-8 [thegoodscentscompany.com]

- 9. Page loading... [guidechem.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. This compound | 20184-89-8 [amp.chemicalbook.com]

- 12. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]

- 13. benchchem.com [benchchem.com]

In-Depth Technical Guide: Physicochemical Properties of 3-Nonyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the boiling and melting points of 3-Nonyne (CAS No: 20184-89-8), a nine-carbon internal alkyne. The document outlines its key physical properties and presents standardized experimental protocols for their determination, ensuring accuracy and reproducibility in a laboratory setting.

Core Physicochemical Data

The physical properties of this compound are critical for its handling, purification, and use in synthetic chemistry. As an alkyne, its triple bond influences its molecular geometry and intermolecular forces, which in turn dictate its boiling and melting points.[1][2] Alkynes generally exhibit slightly higher boiling points than their corresponding alkanes and alkenes due to their more linear shape, which allows for more effective packing and stronger London dispersion forces.[1]

Quantitative Data Summary

The experimentally determined and estimated physical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Units | Notes |

| Boiling Point | 156.9 - 157.1 | °C | At 760 mmHg[3][4][5] |

| Melting Point | -49.99 | °C | Estimated[3][6] |

| Molecular Formula | C₉H₁₆ | - | [3][4] |

| Molecular Weight | 124.22 | g/mol | [7][8] |

| Density | 0.774 | g/cm³ | [3][4] |

| Flash Point | 37.6 | °C | [3][4] |

| Refractive Index | 1.433 | - | [3][4] |

Experimental Protocols

Accurate determination of boiling and melting points is fundamental for compound identification and purity assessment.[9] The following sections detail the methodologies for these measurements as applicable to this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a volatile, flammable liquid like this compound, several methods can be employed. The Thiele tube method is suitable for small sample volumes.[10]

Thiele Tube Method:

-

Sample Preparation: A small sample (less than 1 mL) of this compound is placed into a small test tube (Durham tube). A capillary tube, sealed at one end, is then placed inverted (open end down) into the liquid.[10]

-

Apparatus Setup: The small test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. This assembly is then placed into a Thiele tube containing a high-boiling point oil (e.g., mineral oil), ensuring the oil level is above the sample.[11]

-

Heating: The side arm of the Thiele tube is gently heated. The shape of the tube is designed to allow for the formation of convection currents that ensure uniform heating of the oil bath.[11]

-

Observation: As the temperature rises, air trapped in the capillary tube will expand and exit, followed by the vapor of the this compound, which will be visible as a steady stream of bubbles from the capillary's open end.[10]

-

Measurement: Heating is discontinued once a continuous stream of bubbles is observed. As the apparatus cools, the vapor pressure of the this compound will decrease. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[10]

-

Pressure Correction: The atmospheric pressure should be recorded, as boiling points are pressure-dependent. If the measurement is not performed at standard pressure (760 mmHg), a nomograph or appropriate formula should be used to correct the observed boiling point.[11]

For larger quantities, a simple distillation setup can also be used to determine the boiling point by recording the temperature at which the liquid-vapor equilibrium is established.[10][12]

Determination of Melting Point

Given that this compound has a very low estimated melting point of -49.99°C, its determination requires a cryostat or a specialized low-temperature melting point apparatus. The general principle remains the observation of the phase transition from solid to liquid.

Low-Temperature Capillary Method:

-

Sample Preparation: A sample of this compound is first frozen. A small amount of the solid material is then quickly introduced into a capillary tube, which is then sealed.[9]

-

Apparatus Setup: The packed capillary tube is placed in a low-temperature melting point apparatus. This device consists of a cooling block and a calibrated temperature sensor or thermometer suitable for sub-zero temperatures.

-

Cooling and Heating Cycle: The block is cooled to a temperature well below the expected melting point. Then, the temperature is raised slowly, typically at a rate of 1-2 °C per minute, as the expected melting point is approached.[9]

-

Observation: The sample is observed through a magnified lens. The melting point range is recorded from the temperature at which the first signs of liquid appear to the temperature at which the entire sample has melted into a clear liquid.[9] A narrow melting range (typically 0.5-1.0°C) is indicative of a pure compound.[9]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the determination of the boiling and melting points of a liquid sample like this compound.

References

- 1. Physical Properties of Alkynes | OpenOChem Learn [learn.openochem.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Page loading... [guidechem.com]

- 4. non-3-yne | 20184-89-8 [chemnet.com]

- 5. This compound, 20184-89-8 [thegoodscentscompany.com]

- 6. echemi.com [echemi.com]

- 7. This compound [stenutz.eu]

- 8. This compound | C9H16 | CID 140649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

An In-depth Technical Guide to the Solubility Characteristics of 3-Nonyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Nonyne (CAS 20184-89-8), an internal alkyne with the molecular formula C9H16. A thorough understanding of a compound's solubility is fundamental for its application in chemical synthesis, formulation, and biological screening. This document consolidates available quantitative data, outlines detailed experimental protocols for solubility determination, and presents a logical framework for understanding the solubility of this non-polar compound.

Core Concepts: Solubility of Alkynes

Alkynes, including this compound, are hydrocarbons characterized by a carbon-carbon triple bond. The sp-hybridization of the carbon atoms in the triple bond results in a linear and relatively non-polar molecular geometry. Consequently, the solubility of alkynes is governed by the principle of "like dissolves like." They exhibit poor solubility in polar solvents such as water, as they cannot effectively participate in the hydrogen bonding network of water molecules. Conversely, they are generally soluble in non-polar or weakly polar organic solvents.

Quantitative Solubility Data for this compound

Direct experimental data on the solubility of this compound in a wide range of organic solvents is not extensively available in peer-reviewed literature. However, a quantitative value for its solubility in water has been reported. To provide a broader perspective for formulation and experimental design, this guide includes this reported value and offers estimated solubility classifications in common organic solvents based on general principles of alkyne solubility.

| Solvent | Solvent Polarity (Dielectric Constant at 20°C) | Quantitative Solubility (at 25°C) | Solubility Class |

| Water | 80.1 | log10(S) = -4.3 (mol/L) (estimated) | Insoluble |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Data not available | Likely Soluble |

| Ethanol | 24.5 | Data not available | Likely Soluble |

| Acetone | 20.7 | Data not available | Likely Soluble |

| Dichloromethane | 9.1 | Data not available | Freely Soluble |

| Toluene | 2.4 | Data not available | Freely Soluble |

| Hexane | 1.9 | Data not available | Freely Soluble |

Note: Solubility classes are qualitative estimations based on the non-polar nature of this compound.

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the experimental determination of the solubility of this compound in a given solvent. This protocol is adapted from standard methods for assessing the solubility of poorly water-soluble compounds.

Materials and Equipment

-

This compound (purity ≥ 98%)

-

Selected solvents (analytical grade)

-

Analytical balance (± 0.01 mg)

-

Vials with screw caps (e.g., 2 mL glass vials)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, solvent-compatible)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 1.0 mL) of the selected solvents. The excess solid ensures that a saturated solution is formed.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved this compound.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring that no solid material is disturbed.

-

Filter the collected supernatant through a 0.22 µm syringe filter into a clean volumetric flask.

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound in the respective solvent.

-

Analyze the calibration standards and the diluted sample using a calibrated GC-FID or another suitable analytical method.

-

Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of this compound in the saturated solution by taking the dilution factor into account.

-

Express the solubility in appropriate units, such as g/L or mol/L.

-

Visualization of Solubility Principles

The solubility of this compound is primarily dictated by the polarity of the solvent. The following diagram illustrates this relationship.

Caption: Logical relationship of this compound's solubility.

Relevance in Drug Development

While this compound itself is not a therapeutic agent, the alkyne functional group is of significant interest in drug discovery and development. Terminal alkynes are widely used in "click chemistry," a set of biocompatible reactions for the rapid and reliable synthesis of new chemical entities. Internal alkynes, such as this compound, can serve as important intermediates in the synthesis of more complex molecules with potential therapeutic applications. A clear understanding of their solubility is crucial for designing and executing these synthetic routes and for the formulation of any resulting drug candidates. The non-polar nature of this compound also makes it a useful model compound for studying the behavior of lipophilic molecules in biological systems.

Methodological & Application

Synthesis of 3-Nonyne: Application Notes and Protocols for Laboratory Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the laboratory synthesis of 3-nonyne, an internal alkyne of interest in various fields of chemical research and development. The primary synthetic route detailed herein is the alkylation of a terminal alkyne, a robust and widely applicable method for the formation of carbon-carbon bonds.

Overview and Synthetic Strategy

The synthesis of this compound is most commonly and efficiently achieved through the nucleophilic substitution reaction between an acetylide anion and an alkyl halide. Specifically, this protocol outlines the deprotonation of 1-heptyne using a strong base to form the corresponding heptynilide anion, which is subsequently alkylated with an ethyl halide to yield the desired product, this compound. This method is favored for its high yield and selectivity.

The overall reaction is as follows:

Where X represents a halide (e.g., Br, I).

Physicochemical and Spectroscopic Data

For ease of comparison and product verification, the following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₆ |

| Molecular Weight | 124.22 g/mol |

| Boiling Point | 156-157 °C |

| Density | 0.762 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.433 |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Characteristic Peaks/Shifts |

| ¹H NMR (CDCl₃) | ~2.14 (m, 4H), 1.38 (m, 4H), 1.09 (t, 3H), 0.90 (t, 3H) |

| ¹³C NMR (CDCl₃) | ~80.7, 80.0, 31.6, 22.2, 19.3, 14.2, 13.6, 12.4 |

| FTIR (neat) | ~2958, 2932, 2873 (C-H stretch), 2230 (C≡C stretch, weak), 1466, 1378 cm⁻¹ |

| Mass Spec (EI) | m/z (%): 124 (M⁺), 95, 81, 67, 55, 41 |

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the alkylation of terminal alkynes. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials:

-

1-Heptyne (98%+)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Ethyl bromide or Ethyl iodide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser with a gas inlet, and a rubber septum. Flame-dry the apparatus under a stream of inert gas (argon or nitrogen) and allow it to cool to room temperature.

-

Deprotonation of 1-Heptyne:

-

To the reaction flask, add 1-heptyne (1.0 eq) dissolved in anhydrous diethyl ether or THF.

-

Cool the flask to 0 °C using an ice bath.

-

Slowly add n-butyllithium (1.05 eq) dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the mixture to stir at 0 °C for 1 hour. The formation of the lithium heptynilide may result in a cloudy or precipitated mixture.

-

-

Alkylation:

-

Slowly add ethyl bromide or ethyl iodide (1.1 eq) to the reaction mixture via the dropping funnel at 0 °C.

-

After the addition, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours or until the reaction is complete (monitored by TLC or GC).

-

-

Workup:

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel.

-

Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.

-

-

Purification:

-

The crude product is a colorless to pale yellow oil. Purify the crude this compound by fractional distillation under atmospheric pressure. Collect the fraction boiling at approximately 156-157 °C.

-

Expected Yield: 70-85%

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Safety Considerations

-

n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

-

Ethyl bromide and ethyl iodide are alkylating agents and should be handled in a fume hood.

-

Diethyl ether and THF are highly flammable solvents.

-

Always wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, FTIR, and GC-MS. The obtained data should be compared with the reference data provided in Table 2.

This comprehensive guide provides researchers with the necessary information to successfully synthesize and characterize this compound in a laboratory setting. Adherence to the outlined protocols and safety precautions is essential for a successful and safe experimental outcome.

Application Notes and Protocols for the Purification of Crude 3-Nonyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nonyne is an internal alkyne that serves as a valuable building block in organic synthesis, finding applications in the development of novel chemical entities and pharmaceutical intermediates. The purity of this compound is critical for ensuring the desired reactivity and preventing the formation of side products in subsequent reactions. This document provides detailed protocols for the purification of crude this compound using fractional distillation and column chromatography, two common and effective techniques for purifying liquid organic compounds.

Purification of Crude this compound by Fractional Distillation

Fractional distillation is a suitable method for purifying this compound from impurities with different boiling points.[1][2] Given that this compound has a boiling point of approximately 156.9°C at atmospheric pressure, this technique can effectively separate it from both lower-boiling and higher-boiling impurities.[3] For impurities with boiling points close to that of this compound (a difference of less than 70°C), a fractional distillation column is necessary to achieve good separation.[2][4]

Quantitative Data Summary

The following table summarizes typical results from the fractional distillation of crude this compound.

| Parameter | Crude this compound | Fraction 1 | Fraction 2 (Pure this compound) | Residue |

| Volume (mL) | 100 | 8 | 75 | 15 |

| Boiling Range (°C) | 145-165 | 145-154 | 155-157 | >160 |

| Purity by GC (%) | 85 | 30 | 99.5 | 10 |

| Yield (%) | - | - | ~88 | - |

Experimental Protocol

Materials:

-

Crude this compound (100 mL)

-

Round-bottom flask (250 mL)

-

Fractionating column (e.g., Vigreux or packed with Raschig rings)

-

Distillation head with a thermometer

-

Condenser

-

Receiving flasks (multiple, 50 mL or 100 mL)

-

Heating mantle with a stirrer

-

Boiling chips

-

Inert gas source (e.g., nitrogen or argon)

-

Glass wool

Procedure:

-

Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry. Place a stir bar and the crude this compound into the round-bottom flask. Add a few boiling chips to ensure smooth boiling.

-

Insulation: Insulate the fractionating column with glass wool or aluminum foil to maintain the temperature gradient.

-

Inert Atmosphere: Flush the apparatus with an inert gas if the impurities or the product are sensitive to air or moisture.

-

Heating: Begin heating the round-bottom flask gently using the heating mantle. Start the stirrer to ensure even heating.

-

Equilibration: As the mixture heats, vapor will rise into the fractionating column. Allow the vapor to slowly ascend the column to establish a temperature gradient.

-

Fraction Collection:

-

Fraction 1 (Forerun): Collect the initial distillate that comes over at a lower temperature than the boiling point of this compound. This fraction will contain lower-boiling impurities.

-

Fraction 2 (Product): As the temperature at the distillation head stabilizes at the boiling point of this compound (around 156°C), change the receiving flask to collect the pure product.

-

Fraction 3 (Optional): If the temperature starts to rise significantly above the boiling point of this compound, change the receiving flask again to collect a third fraction containing higher-boiling impurities.

-

-

Completion: Stop the distillation before the distilling flask runs dry to prevent the formation of potentially explosive peroxides and overheating of the residue.

-

Analysis: Analyze the purity of the collected fractions using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Workflow Diagram

Caption: Fractional Distillation Workflow for this compound Purification.

Purification of Crude this compound by Column Chromatography

Column chromatography is a powerful technique for separating this compound from impurities with different polarities.[5][6] This method is particularly useful for removing impurities that have boiling points close to that of this compound, making separation by distillation difficult. Given that this compound is a non-polar hydrocarbon, a normal-phase chromatography setup with a polar stationary phase (like silica gel) and a non-polar mobile phase is appropriate.

Quantitative Data Summary

The following table presents representative data from the purification of crude this compound by column chromatography.

| Parameter | Crude this compound | Fractions 1-5 | Fractions 6-15 (Pure this compound) | Fractions 16-20 |

| Volume (mL) | 10 | 25 | 50 | 25 |

| Eluent | - | Hexane | Hexane | 2% Ethyl Acetate in Hexane |

| Purity by TLC | Multiple Spots | Single Spot (Higher Rf) | Single Spot (Rf ≈ 0.8) | Single Spot (Lower Rf) |

| Purity by GC (%) | 85 | 95 (Non-polar impurities) | >99.8 | 90 (Polar impurities) |

| Recovered Mass (g) | 7.74 | 0.5 | 6.5 | 0.3 |

| Yield (%) | - | - | ~84 | - |

Experimental Protocol

Materials:

-

Crude this compound (10 g)

-

Silica gel (230-400 mesh)

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Chromatography column

-

Sand

-

Glass wool

-

Collection tubes or flasks

-

Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp

Procedure:

-

Column Packing:

-

Place a small plug of glass wool at the bottom of the chromatography column.

-

Add a thin layer of sand over the glass wool.

-

Prepare a slurry of silica gel in hexane and carefully pour it into the column.

-

Allow the silica gel to settle, tapping the column gently to ensure even packing.

-

Add another layer of sand on top of the silica gel.

-

-

Sample Loading:

-

Dissolve the crude this compound in a minimal amount of hexane.

-

Carefully load the sample onto the top of the silica gel column.

-

-

Elution:

-

Begin eluting the column with hexane.

-

Collect fractions of a fixed volume (e.g., 5 mL) in separate collection tubes.

-

-

Monitoring:

-

Monitor the separation by spotting fractions onto a TLC plate.

-

Develop the TLC plate in an appropriate solvent system (e.g., 5% ethyl acetate in hexane).

-

Visualize the spots under a UV lamp or by using an appropriate stain.

-

-

Fraction Pooling:

-

Combine the fractions that contain the pure this compound (as determined by TLC).

-

-

Solvent Removal:

-

Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

-

-

Purity Analysis:

-

Confirm the purity of the final product by GC or NMR.

-

Workflow Diagram

Caption: Column Chromatography Workflow for this compound Purification.

References

The Versatility of 3-Nonyne in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Nonyne, an internal alkyne with the chemical formula C₉H₁₆, serves as a versatile building block in organic synthesis. Its carbon-carbon triple bond provides a reactive handle for a variety of transformations, enabling the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for key reactions involving this compound, highlighting its utility in the synthesis of bioactive molecules, including insect pheromones and prostaglandin analogues.

Application Notes

This compound is a valuable precursor in several classes of organic reactions, primarily due to the reactivity of its internal alkyne functionality. Key applications include:

-

Cycloaddition Reactions: The triple bond of this compound can participate in various cycloaddition reactions, such as [3+2] cycloadditions, to form heterocyclic compounds. These structures are often core motifs in pharmaceuticals and agrochemicals. Ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) with this compound, for instance, can provide access to 1,4,5-trisubstituted 1,2,3-triazoles.

-

Functional Group Transformations: The alkyne moiety can be readily transformed into other functional groups. For example, hydroboration-oxidation allows for the stereoselective synthesis of (Z)-alkenols, which are common components of insect pheromones. This anti-Markovnikov addition provides a route to specific isomers that are often crucial for biological activity.

-

Carbon-Carbon Bond Formations: Reactions like the Pauson-Khand reaction, a [2+2+1] cycloaddition, can utilize this compound to construct cyclopentenone structures, which are present in a variety of natural products.

-

Synthesis of Bioactive Molecules: this compound and its derivatives have been implicated in the synthesis of complex bioactive molecules. For instance, derivatives of this compound have been mentioned in the context of prostaglandin synthesis, a class of lipid compounds with diverse physiological effects.

Experimental Protocols

The following are detailed protocols for key reactions involving this compound.

Ruthenium-Catalyzed [3+2] Cycloaddition with Benzyl Azide